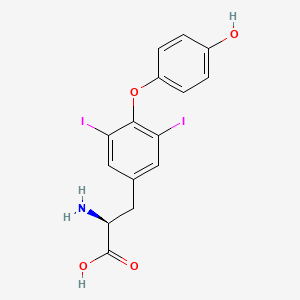

3,5-Diiodo-L-thyronine

Descripción general

Descripción

Diiodotironina, específicamente 3,5-diiodotironina, es una iodotironina biológicamente activa y un metabolito de las hormonas tiroideas. Es conocida por su papel significativo en el metabolismo energético y se ha estudiado por sus posibles efectos terapéuticos. Este compuesto se caracteriza por la presencia de dos átomos de yodo en las posiciones 3 y 5 de su anillo interno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de diiodotironina generalmente implica la yodación de derivados de la tiroxina. Un método común incluye la yodación de 3,5-diiodotirosina, que luego se acopla con otros intermediarios para formar diiodotironina. Las condiciones de reacción a menudo requieren la presencia de yodo y un agente oxidante adecuado para facilitar el proceso de yodación .

Métodos de producción industrial: La producción industrial de diiodotironina implica procesos de yodación a gran escala, a menudo utilizando técnicas avanzadas para garantizar una alta pureza y rendimiento. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final en su forma deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: Diiodotironina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reemplazo de un átomo o grupo en la molécula por otro, a menudo involucrando reacciones de halogenación o deshalogenación.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de halogenación: Yodo, bromo.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados yodados, mientras que la reducción podría producir compuestos desyodados .

Aplicaciones Científicas De Investigación

Metabolic Regulation

Energy Metabolism Enhancement

Research indicates that 3,5-T2 significantly increases the resting metabolic rate (RMR) in rodent models. For instance, a study demonstrated that a single dose of 3,5-T2 (25 μg/100 g body weight) resulted in a more rapid increase in RMR compared to T3 (triiodothyronine), suggesting a unique mechanism of action independent of transcriptional processes . The compound appears to stimulate mitochondrial activity and enhance oxygen consumption, making it a potential therapeutic agent for metabolic disorders.

Lipid Metabolism

3,5-T2 has been shown to exert thyromimetic effects that influence lipid metabolism. In studies involving mice treated with 3,5-T2, there was a notable decrease in hepatic triglyceride levels and serum cholesterol concentrations, indicating enhanced lipid metabolism . However, these metabolic benefits were somewhat countered by increased food intake, which limited significant weight loss .

Cardiovascular Effects

Cardiac Function Improvement

Chronic administration of 3,5-T2 has been linked to improved cardiac energy capacity and survival rates in cold-exposed rats. This suggests that 3,5-T2 may play a role in enhancing cardiac function under stress conditions . However, caution is warranted as some studies reported enlarged heart weights in treated subjects, indicating potential cardiac side effects .

Mitochondrial Function

Mitochondrial Activity Stimulation

3,5-T2 has been identified as a potent stimulator of mitochondrial respiration. In hypothyroid rat models, administration of 3,5-T2 restored mitochondrial respiratory pathways to euthyroid levels without significantly affecting proton leak pathways . This selective enhancement of mitochondrial function positions 3,5-T2 as a valuable compound for studying mitochondrial diseases and energy metabolism.

Research Methodologies

Analytical Techniques

The quantification and analysis of 3,5-T2 have advanced with the development of sensitive methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These techniques have enabled researchers to measure 3,5-T2 levels accurately in biological samples from various organisms including zebrafish larvae . Such methodologies are crucial for understanding the pharmacokinetics and dynamics of 3,5-T2 in different biological contexts.

Potential Therapeutic Applications

Obesity and Metabolic Disorders

Given its ability to enhance energy expenditure and lipid metabolism, 3,5-T2 is being explored as a potential therapeutic agent for obesity and related metabolic disorders. Studies have shown that it can reduce hepatic fat accumulation and improve mitochondrial fatty acid oxidation in high-fat diet-induced obese rats . These findings suggest that 3,5-T2 could be beneficial in developing treatments for obesity-related complications.

Mecanismo De Acción

Diiodotironina ejerce sus efectos principalmente a través de interacciones con los receptores de la hormona tiroidea y las mitocondrias. Modula el metabolismo energético al influir en la actividad mitocondrial y mejorar la fosforilación oxidativa. Además, se ha demostrado que regula la expresión de genes involucrados en el metabolismo de los lípidos y la termogénesis .

Compuestos similares:

3,5,3’-Triyodotironina (T3): Otra hormona tiroidea activa con tres átomos de yodo.

3,5,3’,5’-Tetrayodotironina (T4): El precursor de T3 y diiodotironina, que contiene cuatro átomos de yodo.

Iodotironaminas: Metabolitos de las hormonas tiroideas con diferente contenido de yodo.

Singularidad: Diiodotironina es única debido a su posicionamiento específico de yodo, que confiere efectos metabólicos distintos en comparación con otras iodotironinas. Su capacidad para modular el gasto energético y el metabolismo de los lípidos sin afectar significativamente la frecuencia cardíaca y la función muscular la convierte en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

3,5,3’-Triiodothyronine (T3): Another active thyroid hormone with three iodine atoms.

3,5,3’,5’-Tetraiodothyronine (T4): The precursor to T3 and diiodothyronine, containing four iodine atoms.

Iodothyronamines: Metabolites of thyroid hormones with varying iodine content.

Uniqueness: Diiodothyronine is unique due to its specific iodine positioning, which confers distinct metabolic effects compared to other iodothyronines. Its ability to modulate energy expenditure and lipid metabolism without significantly affecting heart rate and muscle function makes it a promising candidate for therapeutic applications .

Actividad Biológica

3,5-Diiodo-L-thyronine (3,5-T2) is a biologically active iodothyronine that has garnered attention for its potential metabolic effects, particularly in the context of thyroid hormone action. This article explores the biological activity of 3,5-T2, highlighting its mechanisms of action, effects on metabolism, and relevant research findings.

Mitochondrial Targeting

3,5-T2 primarily exerts its effects on mitochondrial function. Studies have shown that it stimulates oxygen consumption more rapidly than T3 (triiodothyronine) in hypothyroid rat liver models. For instance, at a concentration of 1 pM, 3,5-T2 enhances mitochondrial activities within one hour, compared to T3’s effects that manifest after 24 hours . This rapid action is independent of transcriptional processes, as evidenced by the lack of effect when Actinomycin D is administered alongside T3 but not with 3,5-T2 .

Cytochrome Oxidase Activity

The addition of nanomolar concentrations of 3,5-T2 significantly increases cytochrome oxidase (COX) activity. Specifically, it binds to subunit Va of the COX complex and induces partial uncoupling in mitochondrial respiration . This suggests that 3,5-T2 directly influences mitochondrial bioenergetics.

Effects on Metabolism

Energy Metabolism

Chronic administration of 3,5-T2 has been shown to enhance energy metabolism in various tissues including the heart and skeletal muscle. In one study involving rats subjected to cold exposure, 3,5-T2 administration led to increased lipid β-oxidation and improved thermogenic capacity . This effect is linked to the upregulation of mitochondrial F(O)F(1)-ATP synthase and enhanced sympathetic innervation in brown adipose tissue (BAT) .

Thyromimetic Effects

Research indicates that 3,5-T2 mimics some actions of T3 by modulating gene expression related to lipid metabolism. In a study where mice were treated with 3,5-T2, there was a notable decrease in hepatic triglycerides and serum cholesterol levels . However, this was accompanied by increased food intake which mitigated significant weight loss despite the desired metabolic changes.

Table: Summary of Key Research Findings on this compound

Long-term Administration Effects

Long-term studies have shown that chronic administration of 3,5-T2 can lead to significant physiological adaptations. For example, it enhances the energy capacity of various organs and promotes thermogenesis through mechanisms involving UCP1 (Uncoupling Protein 1), which plays a critical role in heat production . Additionally, it has been observed to stimulate glucose-6-phosphate dehydrogenase activity in liver tissues .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016529 | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-01-6 | |

| Record name | Diiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.